![molecular formula C10H13NO5 B2703945 (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid CAS No. 855380-42-6](/img/structure/B2703945.png)

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

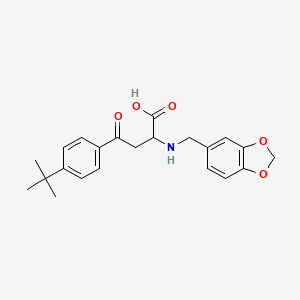

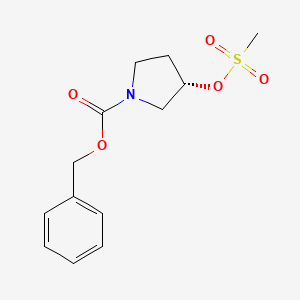

“(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with a complex structure . It contains a total of 30 bonds, including 17 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 imide (-thio), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid” is quite complex. It contains a five-membered ring and a six-membered ring, which are part of a larger spirocyclic structure . The molecule also contains multiple functional groups, including a carboxylic acid, a (thio-)carbamate, an imide, and a hydroxyl group .Wissenschaftliche Forschungsanwendungen

- Azaspiro[3.3]heptanes, like the one , are valuable synthetic targets for drug discovery programs. Their unique structure and functional groups offer potential for developing novel pharmaceutical agents .

- The compound can be incorporated into DNA-encoded libraries via photocatalysis. By preparing structurally complex molecules, scientists can enhance DELT applications .

- The multicomponent reaction involving carboxylic acids, N,N-dimethylanilines, and N-isocyaniminotriphenylphosphorane leads to the generation of 1,3,4-oxadiazoles .

- A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, including derivatives of our compound, were evaluated for anticancer activity .

- The synthesis of azaspiro compounds involves [2+2] cycloaddition energy transfer sensitization under visible light irradiation .

Drug Discovery and Medicinal Chemistry

DNA-Encoded Library Technology (DELT)

1,3,4-Oxadiazoles Synthesis

Antitumor Activity

Photocatalysis and Energy Transfer Sensitization

Functionalization of DNA-Conjugated Products

Wirkmechanismus

Target of Action

The primary target of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid is protein tyrosine phosphatase 1B . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, differentiation, and metabolic control .

Mode of Action

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid: interacts with its target by inhibiting the enzymatic activity of protein tyrosine phosphatase 1B . This inhibition disrupts the normal function of the enzyme, leading to alterations in the signaling pathways it regulates .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B by (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid affects several biochemical pathways. These include pathways involved in cell growth and differentiation, as well as metabolic pathways . The downstream effects of these disruptions can vary widely, depending on the specific cellular context .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid The compound’s molecular structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of (2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid ’s action are largely dependent on the specific cellular context. Given its target, it is likely that the compound’s effects would include alterations in cell growth, differentiation, and metabolism .

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-7(13)6-11-8(14)10(16-9(11)15)4-2-1-3-5-10/h1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZAXQREERAHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)

![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)

![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)

![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)